2-Butoxyethyl oleate

Description

Properties

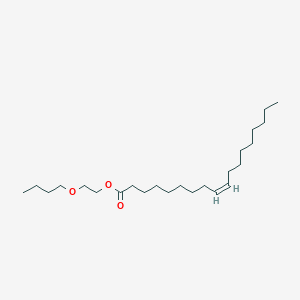

IUPAC Name |

2-butoxyethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(25)27-23-22-26-21-6-4-2/h12-13H,3-11,14-23H2,1-2H3/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUOSVPOVIEPLJ-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-39-7 | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-butoxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleic acid, 2-butoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-butoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-butoxyethyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEIC ACID, 2-BUTOXYETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/401N7O67AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Butoxyethyl Oleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyethyl oleate (CAS No. 109-39-7) is a fatty acid ester formed from the esterification of oleic acid and 2-butoxyethanol.[1] It is a colorless to pale yellow liquid known for its excellent solubility and emulsifying properties.[2] This compound finds applications in various industries, including cosmetics, pharmaceuticals, and coatings, where it functions as a solvent, emollient, plasticizer, and lubricant.[2] Its characteristics are largely dictated by the long hydrophobic carbon chain of oleic acid and the ether linkage in the 2-butoxyethyl group.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and purification.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference. These properties are crucial for understanding its behavior in various applications and for designing experimental procedures.

| Property | Value | Reference(s) |

| CAS Number | 109-39-7 | [1][2][3][4] |

| Molecular Formula | C₂₄H₄₆O₃ | [1][2][3][4] |

| Molecular Weight | 382.62 g/mol | [1][2][3][4] |

| Appearance | Colorless to yellow liquid | [2] |

| Density | 0.893 g/cm³ at 25 °C | [2][3][4][5] |

| Boiling Point | 462.5 °C at 760 mmHg | [2][5] |

| Flash Point | 168.5 °C | [2][5] |

| Refractive Index | n20/D 1.455 | [2][3][4][5] |

| Solubility | Insoluble in water; Soluble in alcohol | [4] |

| Vapor Pressure | 9.81E-09 mmHg at 25°C | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of oleic acid with 2-butoxyethanol in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Oleic acid

-

2-Butoxyethanol

-

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (catalyst)

-

Toluene or xylene (for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine oleic acid and 2-butoxyethanol. A slight excess of 2-butoxyethanol can be used to drive the reaction to completion.

-

Solvent and Catalyst Addition: Add a suitable solvent such as toluene or xylene to facilitate the azeotropic removal of water. Add the acid catalyst (e.g., 1-2% by weight of oleic acid).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when water is no longer being formed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Purification Workflow

The purification of the synthesized this compound is critical to remove unreacted starting materials, catalyst, and byproducts.

Detailed Purification Methodologies

1. Neutralization and Washing: The initial work-up is crucial for removing the acid catalyst and any water-soluble impurities. The use of a weak base like sodium bicarbonate prevents the hydrolysis of the ester. Subsequent washing with water and brine removes residual salts and water.

2. Drying and Solvent Removal: Thorough drying of the organic phase is necessary before removing the solvent to prevent contamination of the final product with water. Rotary evaporation is an efficient method for removing volatile organic solvents.

3. Final Purification:

-

Vacuum Distillation: Due to its high boiling point, this compound can be effectively purified by vacuum distillation. This method separates the desired ester from non-volatile impurities and any remaining lower-boiling point components.

-

Column Chromatography: For applications requiring very high purity, such as in pharmaceutical formulations, column chromatography using silica gel is a suitable method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to isolate the ester.

References

- 1. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. Synthesis of Fatty Acid Methyl Esters from Jatropha curcas Oil and Its Purification Using Solvent Fractionation | Wardhani | Indonesian Food and Nutrition Progress [jurnal.ugm.ac.id]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Butoxyethyl Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butoxyethyl oleate, a versatile oleochemical with significant applications in the pharmaceutical and cosmetic industries. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its role in advanced drug delivery systems.

Chemical Identity and Properties

This compound is the ester formed from the reaction of oleic acid and 2-butoxyethanol. Its lipophilic nature, owing to the long carbon chain of oleic acid, combined with the ether linkage from 2-butoxyethanol, imparts unique solvency and emulsifying properties.

IUPAC Name: (Z)-octadec-9-enoic acid 2-butoxyethyl ester[1]

CAS Number: 109-39-7[2][3][4][5]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₆O₃ | [2][4] |

| Molecular Weight | 382.62 g/mol | [2][4] |

| Appearance | Colorless liquid | [2] |

| Density | 0.89 g/mL at 25 °C | [3][4] |

| Boiling Point | 462.5 ± 28.0 °C (Predicted) | [4] |

| Refractive Index (n20/D) | 1.455 | [2][3] |

| Solubility | Insoluble in water | [3] |

| LogP (Predicted) | 7.38380 | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of oleic acid with 2-butoxyethanol. Both chemical and enzymatic methods can be employed, with the choice of catalyst and reaction conditions being crucial for optimizing the yield and purity of the final product.

General Chemical Synthesis via Fischer Esterification

This method involves the reaction of oleic acid and 2-butoxyethanol in the presence of an acid catalyst, with the continuous removal of water to drive the reaction towards the product.

Materials:

-

Oleic acid

-

2-Butoxyethanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (as an azeotropic solvent)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oleic acid, a molar excess of 2-butoxyethanol (e.g., 1:3 molar ratio), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to oleic acid).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent and excess 2-butoxyethanol under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the product by vacuum distillation if necessary.

Enzymatic Synthesis Using Immobilized Lipase

Enzymatic synthesis offers a "greener" alternative with high specificity and milder reaction conditions, reducing the formation of by-products. Lipases, particularly from Candida antarctica (often immobilized as Novozym 435), are effective catalysts for this esterification.

Materials:

-

Oleic acid

-

2-Butoxyethanol

-

Immobilized lipase (e.g., Novozym 435)

-

An organic solvent (e.g., n-hexane, optional, for solvent-based systems)

-

Molecular sieves (to remove water)

-

Shaking incubator or magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

Combine oleic acid and 2-butoxyethanol in a suitable reaction vessel. A molar ratio of 1:1 or a slight excess of the alcohol can be used.

-

For a solvent-free system, proceed directly to the next step. For a solvent-based system, add an appropriate organic solvent like n-hexane.

-

Add the immobilized lipase to the mixture (e.g., 5-10% by weight of the substrates).

-

Add activated molecular sieves to the reaction mixture to adsorb the water produced during the reaction.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation (e.g., 150-200 rpm) in a shaking incubator.

-

Monitor the reaction progress over time by taking samples and analyzing the conversion of oleic acid using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with solvent and reused.

-

If a solvent was used, remove it under reduced pressure to obtain the this compound product.

Applications in Drug Development: A Penetration Enhancer in Transdermal and Topical Formulations

This compound, like other oleate esters, is utilized in drug development primarily as a penetration enhancer in transdermal and topical formulations. Its mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin, thereby increasing the permeability of the skin to active pharmaceutical ingredients (APIs).

The workflow for developing a topical drug delivery system, such as a Self-Emulsifying Drug Delivery System (SEDDS) containing this compound, is a logical process that involves several key stages from formulation to evaluation.

Caption: Workflow for Developing a SEDDS with this compound.

This diagram illustrates the logical progression from selecting the active pharmaceutical ingredient (API) and excipients, including this compound as the oil phase, through formulation, characterization, and evaluation to arrive at a final topical Self-Emulsifying Drug Delivery System. The process begins with screening for excipient compatibility and solubility of the API. Subsequently, pseudoternary phase diagrams are constructed to identify the self-emulsifying regions. Formulations are then optimized and subjected to rigorous physicochemical characterization, including droplet size analysis, emulsification efficiency, and stability studies. The most promising formulations are then evaluated for in vitro drug release and ex vivo skin permeation to confirm their efficacy as a drug delivery vehicle.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Penetration enhancement – molecular mechanisms ... [dermaviduals.de]

Synthesis of 2-Butoxyethyl Oleate from Oleic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-butoxyethyl oleate, a fatty acid ester with potential applications in various scientific and industrial fields, including drug delivery systems. The synthesis is primarily achieved through the esterification of oleic acid with 2-butoxyethanol. This document details the underlying chemical principles, experimental methodologies, and critical parameters influencing the reaction outcome.

Introduction

This compound is the ester formed from the reaction of oleic acid, a monounsaturated omega-9 fatty acid, and 2-butoxyethanol, a glycol ether. Its amphiphilic nature, stemming from the long hydrocarbon chain of oleic acid and the ether linkages of the butoxyethyl group, makes it a compound of interest for applications requiring solubilizing agents, emollients, or carriers for active pharmaceutical ingredients.[1] The synthesis of this and similar long-chain fatty acid esters is a subject of ongoing research, driven by the demand for biodegradable and biocompatible alternatives to petroleum-based products.

Chemical Synthesis Pathway

The principal method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (oleic acid) and an alcohol (2-butoxyethanol) to form an ester and water. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are often employed, such as removing water as it is formed.

Experimental Protocols

While a specific, standardized protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a general procedure can be adapted from established methods for the esterification of oleic acid with other alcohols. The following protocol is a representative example.

Materials:

-

Oleic acid (technical grade, ~90%)

-

2-Butoxyethanol (≥99%)

-

Sulfuric acid (H₂SO₄, 98%) or p-Toluenesulfonic acid (p-TSA)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap filled with toluene, add oleic acid and 2-butoxyethanol. A typical molar ratio of oleic acid to 2-butoxyethanol is 1:1.2 to 1:3 to drive the reaction towards the product.

-

Catalyst Addition: Add the acid catalyst (e.g., 1-2 mol% of sulfuric acid or p-TSA relative to oleic acid) to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent and reactants, typically in the range of 110-140°C.

-

Water Removal: If using a Dean-Stark trap, water formed during the reaction will be collected as an azeotrope with toluene, thus driving the equilibrium forward.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by determining the acid value of the reaction mixture at different time intervals. The reaction is considered complete when the acid value becomes constant.

-

Work-up: After cooling the reaction mixture to room temperature, dilute it with an organic solvent like diethyl ether.

-

Neutralization: Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if high purity is required.

Quantitative Data from Analogous Syntheses

| Ester Product | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Ethyl Oleate | Ethanol | H₂SO₄ | 1:6 | 70 | 2.5 | 87 | [2] |

| Butyl Oleate | 1-Butanol | H₂SO₄ | 1:6 | 80 | 6 | 92.3 | [3] |

| 2-Ethylhexyl Oleate | 2-Ethylhexanol | p-TSA | 1:2 | 140 | 0.83 | >95 | [4] |

| Methyl Oleate | Methanol | SnCl₂ | 1:120 | Reflux | 2 | ~90 | [5] |

Experimental Workflow

The overall workflow for the synthesis and purification of this compound can be visualized as follows:

Conclusion

The synthesis of this compound from oleic acid via Fischer esterification is a straightforward and adaptable process. By carefully controlling reaction parameters such as temperature, catalyst loading, and reactant molar ratios, and by effectively removing the water byproduct, high conversion rates can be achieved. While specific data for this ester is sparse, the extensive literature on analogous fatty acid ester syntheses provides a solid foundation for developing and optimizing the experimental protocol. Further research is warranted to fully characterize this compound and explore its potential in drug development and other advanced applications.

References

The Natural Occurrence of 2-Butoxyethyl Oleate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Occurrence of 2-Butoxyethyl Oleate

To date, the documented natural occurrence of this compound in the plant kingdom is limited to a single species.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data for the concentration of this compound in Bidens pilosa or any other plant species. The compound is listed as a constituent of Bidens pilosa in a review of its secondary metabolites; however, the primary study containing the original quantification data was not accessible.

Table 1: Documented Natural Occurrence of this compound in Plants

| Plant Species | Family | Plant Part | Quantitative Data | Reference |

| Bidens pilosa L. | Asteraceae | Not Specified | Not Available | Silva et al., 2011 |

Biosynthesis of the Oleate Moiety

The biosynthesis of this compound in plants has not been elucidated. However, the formation of its oleate portion is a well-understood process. Oleic acid, an 18-carbon monounsaturated fatty acid, is a primary product of de novo fatty acid synthesis in the plastids of plant cells. The pathway involves the sequential addition of two-carbon units from acetyl-CoA, followed by desaturation.

Caption: General biosynthetic pathway of oleic acid in plants.

Proposed Experimental Protocol for Isolation and Identification

The following is a generalized protocol for the extraction, isolation, and identification of this compound from plant material, based on standard methodologies for lipophilic compounds.

Plant Material and Extraction

-

Sample Preparation: Collect fresh plant material and, if necessary, dry it at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.

-

Solvent Extraction: Perform a Soxhlet extraction or maceration of the powdered plant material with a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate to extract lipophilic compounds.

Fractionation and Purification

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. The resulting residue can be partitioned between immiscible solvents (e.g., hexane and methanol/water) to remove more polar impurities.

-

Column Chromatography: Subject the non-polar fraction to column chromatography over silica gel. Elute with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC).

Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the purified fractions using GC-MS.

-

GC Conditions: Use a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23 or equivalent). A typical temperature program would start at a low temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 240 °C), and hold for a period.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode.

-

-

Compound Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: Quantify the compound by creating a calibration curve with a certified reference standard. An internal standard can be used to improve accuracy.

Caption: Proposed workflow for isolation and analysis.

Discussion and Future Perspectives

The identification of this compound in Bidens pilosa suggests that plants possess the enzymatic machinery for its synthesis, although the specific enzymes and pathways remain unknown. The butoxyethyl moiety is less common in natural products, raising questions about its biosynthetic origin. Future research should focus on:

-

Confirmation and Quantification: Re-isolating and definitively quantifying this compound in Bidens pilosa to establish its concentration.

-

Wider Screening: Screening a broader range of plant species, particularly within the Asteraceae family, for the presence of this and related esters.

-

Biosynthetic Studies: Utilizing isotopic labeling studies and transcriptomic analysis to elucidate the biosynthetic pathway of the butoxyethyl group and the esterification process.

Conclusion

While the natural occurrence of this compound in plants is currently limited to its reported presence in Bidens pilosa, this finding opens avenues for further phytochemical and biosynthetic research. The lack of detailed quantitative data and specific experimental protocols in the available literature highlights a clear knowledge gap. The generalized methodologies and logical frameworks presented in this guide are intended to provide a solid foundation for researchers aiming to investigate this and other novel lipophilic natural products in plants.

Spectroscopic Profile of 2-Butoxyethyl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Butoxyethyl oleate, a colorless liquid utilized across various industries, including cosmetics and pharmaceuticals, for its properties as a solvent, emollient, and surfactant.[1] This document focuses on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key data and detailed experimental protocols to aid in the characterization and analysis of this compound.

Chemical Structure

This compound (CAS No. 109-39-7) is the ester formed from the reaction of oleic acid and 2-butoxyethanol.[2] Its molecular formula is C24H46O3, and its molecular weight is 382.62 g/mol .[1]

Structure:

Spectroscopic Data

While a comprehensive, publicly available dataset for this compound is limited, the following tables summarize the expected characteristic spectroscopic data based on the analysis of its constituent functional groups and data from analogous ester compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

The FTIR spectrum of an ester like this compound is characterized by strong absorption bands related to the carbonyl and C-O stretching vibrations.[2]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1740 | Strong stretching vibration, characteristic of the carbonyl group in esters.[2] |

| C-O (Ester) | ~1300-1000 | Stretching vibrations.[2] |

| C-H (Alkyl) | ~2950-2850 | Stretching vibrations of the long alkyl chain.[2] |

| =C-H (Olefinic) | ~3005 | Stretching vibration of the hydrogens on the carbon-carbon double bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.[2]

The following table provides estimated chemical shifts (δ) for the protons in this compound. These estimations are based on typical values for fatty acid esters and the known shifts for the 2-butoxyethanol moiety.

| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Integration |

| a | ~0.90 | t | 3H |

| b | ~1.30 | m | 20H |

| c | ~1.60 | m | 2H |

| d | ~2.00 | m | 4H |

| e | ~5.34 | m | 2H |

| f | ~2.28 | t | 2H |

| g | ~4.20 | t | 2H |

| h | ~3.65 | t | 2H |

| i | ~3.48 | t | 2H |

| j | ~1.55 | m | 2H |

| k | ~1.38 | m | 2H |

| l | ~0.92 | t | 3H |

Structure with Proton Assignments:

The estimated chemical shifts for the carbon atoms in this compound are presented below. In the ¹³C NMR spectra of related triesters, the ester carbonyl groups typically show signals in the range of ~174-178 ppm.[2]

| Carbon Assignment | Estimated Chemical Shift (ppm) |

| C=O | ~174 |

| -CH=CH- | ~130 |

| -O-C H2-CH2-O- | ~69 |

| -C-O-C H2- | ~64 |

| -O-CH2-C H2-O- | ~63 |

| -CH2- (Alkyl Chain) | ~22-34 |

| -CH3 (Oleate) | ~14 |

| -CH3 (Butoxy) | ~14 |

Experimental Protocols

The following are detailed methodologies for acquiring the FTIR and NMR spectra of this compound.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

This method is suitable for the analysis of liquid samples.

-

Instrument Setup:

-

Select the appropriate spectral range (e.g., 4000 to 400 cm⁻¹ for most organic compounds).[3]

-

Set the desired resolution.

-

-

Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean and free of contaminants by cleaning it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.[3]

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.

-

Identify and label the characteristic peaks corresponding to the functional groups of this compound.

-

NMR Spectroscopy Protocol

-

Sample Preparation:

-

For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). For a ¹³C NMR spectrum, a higher concentration of 50-100 mg may be required.

-

The chosen solvent should not have signals that overlap with the analyte peaks.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A single pulse experiment is typically sufficient.

-

Acquire the ¹³C NMR spectrum. This will likely require a greater number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each peak.

-

Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.

-

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

References

An In-depth Technical Guide to the Solubility of 2-Butoxyethyl Oleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-butoxyethyl oleate in various organic solvents. This compound (CAS No. 109-39-7) is a colorless liquid known for its excellent solubilizing and emulsifying properties, making it a valuable component in cosmetic, pharmaceutical, and industrial formulations.[1] This document compiles available solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a large, lipophilic molecule like this compound, which possesses a long alkyl chain from oleic acid and an ether-ester linkage, its solubility is governed by the principle of "like dissolves like." This means it is expected to be more soluble in nonpolar or moderately polar organic solvents and insoluble in highly polar solvents like water. Indeed, literature confirms that this compound is insoluble in water.

Quantitative Solubility Data

To provide a useful reference, the following table summarizes the available qualitative solubility information for this compound and includes quantitative data for structurally similar compounds to offer a comparative perspective.

| Solvent Family | Solvent | This compound | Butyl Oleate (structurally similar) | 2-Butoxyethyl Acetate (structurally similar) |

| Alcohols | Methanol | Soluble | Soluble[2] | - |

| Ethanol | Soluble | Soluble[2] | - | |

| Isopropanol | Soluble | Soluble[2] | - | |

| Ketones | Acetone | Soluble | - | - |

| Esters | Ethyl Acetate | Soluble | - | - |

| Ethers | Diethyl Ether | Miscible | Miscible[2] | - |

| Hydrocarbons | Hexane | Soluble | - | - |

| Toluene | Soluble | - | - | |

| Aqueous | Water | Insoluble | Insoluble[2] | 1.5 g/100 mL at 20°C[3] |

Note: "Soluble" and "Miscible" are qualitative terms. For critical applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established principles of solubility testing.

Method 1: Visual Assessment of Miscibility

This method is a rapid qualitative assessment to determine if this compound is miscible in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Calibrated pipettes or graduated cylinders

-

Glass vials or test tubes with closures

-

Vortex mixer

-

Temperature-controlled water bath or incubator

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Bring the this compound and the solvent to the desired experimental temperature (e.g., 25°C).

-

Mixing: In a glass vial, add a known volume of the solvent (e.g., 5 mL).

-

To this, add an equal volume of this compound (5 mL).

-

Observation: Cap the vial securely and vortex for 1-2 minutes to ensure thorough mixing.

-

Allow the mixture to stand for at least 24 hours at the controlled temperature.

-

Analysis: Visually inspect the mixture.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are present.

-

Partially Miscible: The solution appears cloudy or forms an emulsion.

-

Method 2: Gravimetric Determination of Solubility

This quantitative method determines the concentration of this compound in a saturated solution at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Glass flasks with stoppers

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes

-

Vacuum oven or desiccator

Procedure:

-

Saturation: In a glass flask, add an excess amount of this compound to a known volume or mass of the solvent. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Stopper the flask and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection: After equilibration, stop the agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette, ensuring no solid material is transferred. For viscous solutions, a syringe with a filter can be used.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed evaporation dish.

-

Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation, followed by drying in a desiccator to a constant weight.

-

Calculation: Once the solvent has completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dissolved this compound.

-

The solubility can be calculated as follows:

Solubility ( g/100 mL) = [(Weight of dish + residue) - Weight of dish] / Volume of supernatant (mL) * 100

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical solubility determination experiment.

References

Environmental Fate and Biodegradability of 2-Butoxyethyl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of 2-Butoxyethyl oleate. Drawing upon available scientific data, this document details the compound's physicochemical properties, mechanisms of degradation, and the experimental protocols used to assess its environmental impact.

Physicochemical Properties

The environmental distribution and persistence of a chemical are largely dictated by its physicochemical properties. This compound is a lipophilic compound with low water solubility and very low vapor pressure.[1] These characteristics suggest a tendency to associate with organic matter in soil and sediment rather than remaining in the aqueous phase. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C24H46O3 | [2] |

| Molecular Weight | 382.62 g/mol | [2][3] |

| Density | 0.89 g/mL at 25 °C | [3][4] |

| Boiling Point | 462.5 °C at 760 mmHg | [2] |

| Flash Point | 168.5 °C | [2] |

| Vapor Pressure | 9.81E-09 mmHg at 25°C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 7.38 | [2][5] |

| Water Solubility | Insoluble | [4] |

Environmental Fate

The primary mechanism for the removal of this compound from the environment is expected to be biodegradation.[1] Upon release into the environment, its fate is governed by both abiotic and biotic processes, with biotic degradation being the most significant pathway.

Abiotic Degradation

Due to its very low vapor pressure, this compound is not expected to be present in the atmosphere to a significant extent. Any atmospheric presence would likely be in the particulate phase, where it could be subject to slow degradation by hydroxyl radicals. Direct hydrolysis in the aquatic environment is possible but likely to be a slower process compared to microbial-mediated hydrolysis.

Biotic Degradation

This compound is anticipated to be readily biodegradable under aerobic conditions. The biodegradation pathway is initiated by the enzymatic hydrolysis of the ester bond, a common pathway for fatty acid esters. This initial step is catalyzed by microbial esterases, yielding 2-butoxyethanol and oleic acid. The subsequent environmental fate of the parent compound is then dependent on the degradation of these two hydrolysis products.

2-Butoxyethanol is a well-studied compound known to be readily biodegradable in both soil and water. In mammals, it is primarily metabolized by alcohol and aldehyde dehydrogenases to 2-butoxyacetaldehyde and then to 2-butoxyacetic acid, which is the principal metabolite.[6] A similar pathway is expected in environmental microorganisms, ultimately leading to mineralization (conversion to carbon dioxide and water). The half-life of 2-butoxyethanol in water is estimated to be between 1 and 4 weeks.[7]

Oleic acid, a naturally occurring monounsaturated fatty acid, is readily metabolized by a wide range of organisms. The primary pathway for its degradation is β-oxidation. This process involves a series of four recurring enzymatic steps that sequentially shorten the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.[8]

Experimental Assessment of Biodegradability

While specific ready biodegradability data for this compound under OECD guidelines were not found in the public domain, its chemical structure—a fatty acid ester—strongly suggests it would be classified as readily biodegradable. The standard method for assessing this is the OECD 301B, or CO2 Evolution Test.

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

This method evaluates the ultimate biodegradability of an organic compound in an aerobic aqueous medium. Microorganisms are exposed to the test substance as the sole source of organic carbon, and the amount of carbon dioxide evolved is measured over a 28-day period.

Experimental Protocol:

-

Preparation of Mineral Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth (e.g., potassium and sodium phosphate, ammonium chloride, magnesium sulfate, calcium chloride, and ferric chloride). The pH is adjusted to 7.4.

-

Inoculum: The microbial inoculum is typically sourced from the secondary effluent of a domestic wastewater treatment plant or activated sludge.[2] It is pre-conditioned by aerating for 5-7 days in the mineral medium to reduce endogenous CO2 production.[2]

-

Test Setup: The test is conducted in flasks containing the mineral medium, the inoculum, and the test substance at a concentration of 10-20 mg of total organic carbon (TOC) per liter.[2] Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel. The flasks are incubated in the dark at a constant temperature (22 ± 2 °C) and aerated with CO2-free air.[2]

-

CO2 Measurement: The CO2 produced in each flask is trapped in a series of absorption bottles containing a known concentration of barium hydroxide or sodium hydroxide solution. The amount of CO2 is determined by titrating the remaining hydroxide with a standard acid or by using an inorganic carbon analyzer.[2]

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance (corrected for the blank) to its theoretical maximum CO2 production (ThCO2), which is calculated from the molecular formula.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.[9]

Conclusion

References

- 1. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 9. oecd.org [oecd.org]

Thermogravimetric Analysis of 2-Butoxyethyl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of 2-Butoxyethyl oleate, a compound of interest in various fields, including pharmaceuticals and material science. Due to the limited availability of direct TGA data for this compound, this document leverages data from close structural analogs—methyl oleate and ethyl oleate—to provide a robust and representative analysis of its thermal decomposition behavior. The findings are based on a comprehensive review of existing literature, focusing on providing detailed experimental protocols and quantitative thermal stability data.

Data Presentation: Thermal Decomposition of Oleate Esters

The thermal stability of oleate esters, analogous to this compound, was investigated under an inert nitrogen atmosphere. The decomposition process is characterized by a single, significant mass loss event. The key parameters, including the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from derivative thermogravimetry (DTG), are summarized below. These values were extracted from studies conducted at a heating rate of 10 K/min.

| Compound | Onset Temperature (Tonset) (°C) | Peak Temperature (Tpeak) (°C) | Primary Mass Loss (%) | Temperature Range for Primary Mass Loss (°C) |

| Methyl Oleate | ~350 | ~415 | >95% | ~300 - 450 |

| Ethyl Oleate | ~340 | ~410 | >95% | ~290 - 440 |

Note: Data for Methyl Oleate and Ethyl Oleate are used as proxies for this compound based on the study by Niu et al. (2017) on the thermal degradation of oleic acid and its esters.[1][2][3]

Experimental Protocols

The following is a detailed experimental protocol for conducting thermogravimetric analysis on oleate esters, based on methodologies reported in the literature for similar compounds.[1][2] This protocol is designed to ensure reproducibility and accuracy in assessing the thermal stability of this compound.

Instrumentation:

-

Thermogravimetric Analyzer: A Netzsch STA 449F3 Jupiter® simultaneous thermal analyzer (or equivalent) is recommended.[1]

-

Crucibles: Aluminum oxide ceramic crucibles (5 mm diameter, 5 mm depth) should be used to contain the sample.[1]

-

Software: The instrument should be operated using the corresponding software (e.g., OPUS 7.2) for data acquisition and analysis.[1]

Experimental Conditions:

-

Sample Preparation: A sample mass of 10 ± 0.1 mg is to be weighed accurately and placed in an aluminum oxide crucible.[1]

-

Atmosphere: The analysis should be conducted under an inert atmosphere to prevent oxidative degradation. High-purity nitrogen (99.999%) is to be used as the purge gas.[1]

-

Gas Flow Rate: A constant nitrogen flow rate of 50 mL/min should be maintained throughout the experiment to ensure an inert environment within the furnace.[1]

-

Temperature Program: The sample is to be heated from ambient temperature (approximately 25°C or 298 K) to 500°C (773 K).[1]

-

Heating Rate: A linear heating rate of 10 K/min is recommended for standard analysis. Additional runs at varying heating rates (e.g., 5 K/min and 15 K/min) can be performed for kinetic studies.[1]

Data Analysis:

The thermogravimetric (TG) curve, representing mass loss as a function of temperature, and the derivative thermogravimetric (DTG) curve, showing the rate of mass loss, should be recorded. The onset temperature of decomposition is determined from the TG curve, and the peak decomposition temperature is identified from the maximum of the DTG curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol for the thermogravimetric analysis of this compound.

Caption: Experimental workflow for the TGA of this compound.

Caption: Logical relationship of thermal decomposition.

References

Methodological & Application

Application Notes and Protocols for the Biocatalytic Synthesis of 2-Butoxyethyl Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyethyl oleate is an ester with applications in various fields, including cosmetics, pharmaceuticals, and as a specialty solvent, owing to its properties as an emollient and its excellent solubility. The synthesis of this and other oleochemical esters is increasingly moving towards biocatalytic methods. Lipases, as biocatalysts, offer a green and sustainable alternative to traditional chemical synthesis, which often requires harsh reaction conditions. Lipase-catalyzed esterification provides high selectivity, milder reaction conditions, and reduced byproduct formation.

These application notes provide a detailed protocol for the synthesis of this compound using an immobilized lipase, based on established methodologies for similar oleate esters. The provided data and protocols are intended to serve as a comprehensive guide for laboratory-scale synthesis and optimization.

Reaction Principle

The synthesis of this compound is achieved through the direct esterification of oleic acid with 2-butoxyethanol, catalyzed by a lipase. The enzyme facilitates the formation of an ester bond with the concurrent release of a water molecule. The reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium towards product formation. Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the economic feasibility of the process.

Experimental Protocols

Materials and Equipment

-

Substrates:

-

Oleic Acid (high purity, >98%)

-

2-Butoxyethanol (>99%)

-

-

Biocatalyst:

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435 or a similar commercial preparation)

-

-

Solvent (Optional):

-

n-hexane or a similar non-polar solvent (for reactions not conducted in a solvent-free system)

-

-

Equipment:

-

Jacketed glass reactor with magnetic or overhead stirrer

-

Temperature-controlled water bath or circulator

-

Vacuum pump and desiccator (for enzyme drying and water removal)

-

Gas chromatograph (GC) with a flame ionization detector (FID) for analysis

-

Standard laboratory glassware

-

Analytical balance

-

Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol is based on optimized conditions for the synthesis of similar glycol oleate esters.[1]

-

Enzyme Preparation:

-

Dry the immobilized lipase (e.g., 1% w/w of total substrates) under vacuum at room temperature for at least 24 hours to remove residual moisture.

-

-

Reaction Setup:

-

In a jacketed glass reactor, add oleic acid and 2-butoxyethanol. A typical molar ratio is 1:2 (oleic acid to 2-butoxyethanol) to favor the forward reaction.[1]

-

For a solvent-free system, gently heat the mixture to ensure oleic acid is in a liquid state.

-

If using a solvent, dissolve the substrates in a suitable volume of n-hexane.

-

-

Reaction Initiation:

-

Reaction Monitoring:

-

Withdraw small aliquots (e.g., 100 µL) of the reaction mixture at regular intervals (e.g., every 4-8 hours).

-

Analyze the samples by gas chromatography (GC) to determine the conversion of oleic acid and the formation of this compound. The progress of the reaction can also be monitored by titrating the residual acidity of the oleic acid.[1]

-

-

Reaction Termination and Product Recovery:

-

The reaction is typically run for 32-48 hours or until a high conversion rate is achieved.[1]

-

Stop the reaction by filtering out the immobilized lipase. The enzyme can be washed with a solvent (e.g., n-hexane), dried, and stored for reuse.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

The excess 2-butoxyethanol can also be removed by vacuum distillation.

-

The final product, this compound, can be further purified if necessary, though for many applications, the unpurified product may be suitable.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for lipase-catalyzed oleate ester synthesis, based on the synthesis of ethylene glycol oleate, which serves as a close model for this compound synthesis.[1]

Table 1: Effect of Enzyme Concentration on Reaction Conversion [1]

| Enzyme Concentration (% w/w) | Reaction Time (hours) | Conversion (%) |

| 0.6 | 48 | 70 |

| 0.8 | 48 | 80 |

| 0.9 | 48 | 83 |

| 1.0 | 32 | 99 |

Table 2: Optimized Reaction Parameters for High-Yield Synthesis [1]

| Parameter | Optimal Value |

| Temperature | 70°C |

| Agitation | 600 rpm |

| Substrate Molar Ratio (Acid:Alcohol) | 1:2 |

| Lipase Concentration | 1% (w/w) |

| Reaction Time for >99% Conversion | 32 hours |

Table 3: Reusability of Immobilized Lipase [1]

| Cycle Number | Final Conversion (%) |

| 1 | >99 |

| 2 | >99 |

| 3 | ~90 |

| 4 | 83 |

Visualizations

Experimental Workflow

Caption: Workflow for the biocatalytic synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

References

Application Note: Gas Chromatography Method for the Analysis of 2-Butoxyethyl Oleate

Abstract

This application note details a proposed gas chromatography (GC) method for the quantitative analysis of 2-Butoxyethyl oleate. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure. The protocol covers sample preparation, GC-FID operating conditions, and data analysis. The method is based on established principles for the analysis of similar long-chain fatty acid esters and provides a solid foundation for method development and validation.

Introduction

This compound is a fatty acid ester used in various industrial and pharmaceutical applications. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability studies. Gas chromatography with flame ionization detection (GC-FID) offers a robust and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. This document provides a comprehensive protocol for its determination.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound using gas chromatography with a flame ionization detector (FID).

Sample Preparation

A liquid-liquid extraction procedure is recommended to isolate this compound from a sample matrix.

Materials:

-

Sample containing this compound

-

Hexane (GC grade)

-

Methanol (GC grade)

-

Deionized water

-

Sodium chloride (analytical grade)

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Autosampler vials (2 mL) with inserts

Procedure:

-

Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.

-

Add 5 mL of hexane to the tube.

-

Vortex for 2 minutes to ensure thorough mixing and dissolution of this compound.

-

Add 5 mL of a methanol-water solution (1:1 v/v) to the tube.

-

Vortex for another 2 minutes to facilitate the extraction.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean autosampler vial for GC analysis.

GC-FID Conditions

The following GC-FID conditions are proposed for the analysis of this compound. These are based on typical conditions for long-chain fatty acid esters and may require optimization for specific matrices.

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Injector | Split/Splitless |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | |

| Initial Temperature | 150 °C |

| Hold Time | 1 min |

| Ramp Rate | 10 °C/min |

| Final Temperature | 300 °C |

| Final Hold Time | 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Data Presentation

Quantitative data for related compounds from the literature are summarized below. These values can serve as a reference for expected performance characteristics of a validated method for this compound.

| Analyte | Detection Limit | Matrix | Method |

| 2-Butoxyethanol | 7.22 µg | Air (desorbed from charcoal tube) | GC-FID |

| 2-Butoxyethyl acetate | 7.54 µg | Air (desorbed from charcoal tube) | GC-FID[1] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure.

Discussion

The proposed GC method provides a starting point for the routine analysis of this compound. Method validation should be performed to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for the specific sample matrices of interest. The choice of an internal standard is recommended for improved quantitative accuracy. A suitable internal standard would be a compound with similar chemical properties and a retention time that does not interfere with the analyte or matrix components.

The sample preparation protocol is a general liquid-liquid extraction method. For complex matrices, further optimization or alternative sample preparation techniques such as solid-phase extraction (SPE) may be necessary to remove interfering substances.

Conclusion

This application note presents a detailed protocol for the analysis of this compound by gas chromatography. The provided experimental conditions and workflow are based on established analytical principles and offer a solid framework for researchers and scientists to develop and validate a robust analytical method for their specific needs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 2-Butoxyethyl Oleate

This application note provides a detailed protocol for the purification of 2-Butoxyethyl oleate using High-Performance Liquid Chromatography (HPLC). The described method is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a high-purity final product.

Introduction

This compound is an ester of oleic acid and 2-butoxyethanol, finding applications in various industrial and pharmaceutical formulations as an emollient, solvent, and lubricant. For its use in high-grade applications, particularly in the pharmaceutical industry, purification to remove starting materials, by-products, and other impurities is critical. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and purification of moderately polar to non-polar compounds like fatty acid esters.[1][2] This note outlines a robust RP-HPLC method for the purification of this compound.

Principle of Separation

The purification of this compound by RP-HPLC is based on the partitioning of the compound between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[1][3] Less polar compounds, such as this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. By using a gradient elution with an increasing concentration of a non-polar organic solvent, compounds are eluted in order of increasing hydrophobicity.

Caption: Principle of RP-HPLC separation for this compound.

Experimental Protocol

This protocol details the necessary steps for the purification of this compound using a preparative RP-HPLC system.

Materials and Reagents

-

Crude this compound

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Isopropanol (for sample dissolution)

Instrumentation

-

Preparative HPLC system equipped with:

-

Gradient pump

-

Autosampler or manual injector

-

UV-Vis detector or Evaporative Light Scattering Detector (ELSD)

-

Fraction collector

-

-

Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

Sample Preparation

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as isopropanol, to create a concentrated stock solution.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC purification. Optimization may be required based on the specific impurity profile of the crude sample.

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase, 250 x 21.2 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |

| Flow Rate | 20.0 mL/min |

| Detection | UV at 205 nm or ELSD |

| Injection Volume | 1-5 mL (dependent on concentration and column loading) |

| Column Temperature | 30°C |

| Gradient Program | See Table 2 |

Table 1: Recommended HPLC Parameters.

Gradient Elution Program

A gradient elution is recommended to ensure good separation of the target compound from both more polar and less polar impurities.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 30 | 70 |

| 5.0 | 10 | 90 |

| 25.0 | 0 | 100 |

| 35.0 | 0 | 100 |

| 35.1 | 30 | 70 |

| 40.0 | 30 | 70 |

Table 2: Gradient Elution Program.

Post-Purification Processing

-

Collect the fractions corresponding to the this compound peak.

-

Combine the relevant fractions.

-

Remove the organic solvent using a rotary evaporator.

-

The remaining aqueous suspension can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent evaporated to yield the purified product.

-

Analyze the purity of the final product using analytical HPLC.

Experimental Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

Caption: Workflow for the HPLC purification of this compound.

Data and Expected Results

The described method is expected to yield this compound with a purity exceeding 98%. The actual recovery and purity will depend on the composition of the initial crude mixture.

| Parameter | Expected Result |

| Purity (by analytical HPLC) | > 98% |

| Recovery | 70-90% |

| Appearance | Clear, colorless to pale yellow liquid |

Table 3: Expected Purification Performance.

For related fatty acid esters, similar RP-HPLC methods have demonstrated high purity and good recovery rates. For instance, a method for omega-3 fatty acid ethyl esters achieved a purity of over 90% with a recovery of 74.3%.[4][5] The use of derivatization to naphthacyl esters has been shown to allow for detection limits as low as 0.1 ng.[6] While derivatization is not necessary for purification, it can be a valuable tool for analytical quantification.

Conclusion

The protocol described in this application note provides a reliable starting point for the purification of this compound using preparative RP-HPLC. The use of a C18 column with a water/acetonitrile/methanol gradient is effective for separating the target compound from common impurities. The provided workflow and method parameters can be adapted and optimized to suit specific laboratory conditions and impurity profiles, enabling the production of high-purity this compound for research and development applications.

References

- 1. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hplc.eu [hplc.eu]

- 4. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. analusis.edpsciences.org [analusis.edpsciences.org]

2-Butoxyethyl Oleate: Application Notes for a Green Solvent in Organic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the pursuit of sustainable chemical practices, the development and application of green solvents are of paramount importance. 2-Butoxyethyl oleate (CAS: 109-39-7), an ester derived from renewable oleic acid and 2-butoxyethanol, presents itself as a promising bio-based solvent for organic reactions. Its favorable physicochemical properties, including a high boiling point, low vapor pressure, and potential for biodegradability, position it as a viable alternative to conventional, volatile organic compounds (VOCs). This document provides detailed application notes and protocols for its synthesis and potential use in organic synthesis, aiming to facilitate its exploration by the research community. While its application in organic synthesis is an emerging area, these notes are based on its intrinsic properties and analogies to similar fatty acid esters.

Application Notes

1. Physicochemical and "Green" Properties

This compound possesses a unique combination of properties that make it an attractive green solvent. Its high molecular weight and long alkyl chain result in a very low vapor pressure, significantly reducing fugitive emissions and worker exposure compared to volatile solvents like toluene or THF. Its derivation from oleic acid, a common fatty acid, provides a renewable carbon source for its synthesis.

2. Green Credentials Profile

-

Renewable Feedstock: Synthesized from oleic acid, a bio-based fatty acid abundant in vegetable oils.

-

Low Volatility: Extremely high boiling point and low vapor pressure reduce air pollution and exposure risks.

-

Improved Safety: A high flash point of 168.5 °C makes it less flammable and safer for high-temperature applications compared to solvents like dioxane or DMF.[1]

-

Biodegradability: While not classified as "readily biodegradable" under stringent OECD 301B/F test conditions (showing 32-33% degradation in 28 days), it demonstrates a potential for environmental degradation. Its hydrolysis products are 2-butoxyethanol and oleic acid, both of which are known to be biodegradable.[2]

-

Toxicity Profile: Oleic acid exhibits low toxicity.[3][4] 2-Butoxyethanol also has low acute toxicity and is not known to bioaccumulate.[5][6] This suggests that this compound would likely have a favorable toxicological profile, though specific ecotoxicity data is limited.

3. Potential Applications in Organic Synthesis

The properties of this compound make it a suitable candidate for a variety of organic reactions, particularly those requiring high temperatures. Its non-polar nature and high boiling point suggest its use in:

-

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): These reactions often require temperatures exceeding 100-150 °C to achieve good catalytic turnover. This compound can provide a stable, high-boiling medium, potentially enhancing catalyst stability and longevity.

-

Nanoparticle Synthesis: Can serve as a high-boiling coordinating solvent for the synthesis of metal or metal oxide nanoparticles, controlling their size and morphology.

-

Esterification and Transesterification Reactions: Can act as a non-volatile medium for high-temperature esterification reactions, helping to drive off water or alcohol byproducts.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 109-39-7 | [1][7] |

| Molecular Formula | C₂₄H₄₆O₃ | [1][8] |

| Molecular Weight | 382.62 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [1][9] |

| Boiling Point | 462.5 °C at 760 mmHg | [1] |

| Density | 0.89 g/mL at 25 °C | [7][9] |

| Flash Point | 168.5 °C | [1] |

| Vapor Pressure | 9.81 x 10⁻⁹ mmHg at 25 °C | [1] |

| Water Solubility | Insoluble | [9] |

| Refractive Index (n20/D) | 1.455 | [7][10] |

Table 2: Comparison with Common Organic Solvents

| Solvent | Boiling Point (°C) | Flash Point (°C) | Source | Green Attributes |

| This compound | 462.5 | 168.5 | [1] | Bio-based, Low Volatility, High Safety |

| Toluene | 111 | 4 | - | Volatile, Fossil-based, Toxic |

| Dioxane | 101 | 12 | - | Volatile, Fossil-based, Carcinogen |

| DMF | 153 | 58 | - | Volatile, Fossil-based, Reprotoxic |

| DMSO | 189 | 87 | - | High BP, but fossil-based, workup issues |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a green, lipase-catalyzed synthesis of this compound.

Materials:

-

Oleic Acid (technical grade, ~90%)

-

2-Butoxyethanol

-

Immobilized Candida antarctica Lipase B (CALB)

-

Molecular sieves (4 Å), activated

-

Heptane (for purification)

-

Silica gel for column chromatography

Procedure:

-

To a 250 mL round-bottom flask, add oleic acid (28.2 g, 0.1 mol) and 2-butoxyethanol (13.0 g, 0.11 mol, 1.1 eq).

-

Add immobilized CALB (2.8 g, ~10% by weight of oleic acid) and activated molecular sieves (10 g).

-

The flask is placed in a thermostatted oil bath at 60 °C and stirred with a magnetic stirrer.

-

The reaction is monitored by TLC or GC-MS by taking small aliquots periodically. The reaction is typically complete within 24-48 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to recover the immobilized enzyme and molecular sieves. The enzyme can be washed with heptane, dried, and reused.

-

The filtrate is concentrated under reduced pressure to remove excess 2-butoxyethanol.

-

The crude product is purified by column chromatography on silica gel using a heptane:ethyl acetate gradient to yield pure this compound.

Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction using this compound as Solvent

This protocol provides a general workflow for using this compound in a high-temperature cross-coupling reaction.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)

-

This compound (3-5 mL)

-

Heptane or Hexane

-

Brine solution

Procedure:

-

To a Schlenk tube, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed this compound via syringe.

-

Place the tube in a preheated oil bath at 120 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC analysis.

-

After completion, cool the reaction to room temperature.

-

Add 10 mL of heptane to the mixture to reduce viscosity.

-

Wash the organic phase with water (3 x 10 mL) and brine (1 x 10 mL) to remove the base and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the heptane.

-

The crude product can be purified from the high-boiling solvent by column chromatography or vacuum distillation.

Solvent Recovery: The this compound can be recovered from the non-volatile crude product by vacuum distillation if the product is sufficiently stable.

Visualizations

Caption: Enzymatic synthesis of this compound.

Caption: General workflow for using this compound.

Caption: Key attributes of this compound as a green solvent.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 109-39-7 | Benchchem [benchchem.com]

- 3. cir-safety.org [cir-safety.org]

- 4. Comparative toxicity of oleic acid and linoleic acid on Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Environmental impact of cleaning products - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. This compound CAS#: 109-39-7 [m.chemicalbook.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound | 109-39-7 [chemicalbook.com]

- 10. This compound | CAS#:109-39-7 | Chemsrc [chemsrc.com]

Application of 2-Butoxyethyl Oleate as a Bio-based Plasticizer for Polymers

Application Note

Introduction